

# An In-depth Technical Guide to Astra Blue (CAS Number: 82864-57-1)

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## Compound of Interest

Compound Name: Astra blue

Cat. No.: B13748956

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## Core Compound Information

**Astra Blue**, identified by CAS number 82864-57-1, is a cationic, water-soluble phthalocyanine dye.<sup>[1][2]</sup> Also known as **Astra Blue** 6GLL or Basic Blue 140, it is widely utilized in histology, cytology, and botany as a stain for specific polysaccharides.<sup>[1][3][4]</sup> Its primary application lies in the differential staining of tissues to highlight components such as mucopolysaccharides, cellulose, and mast cell granules.<sup>[1][2][3][5][6]</sup>

## Chemical and Physical Properties

**Astra Blue** is a dark blue, purple, or dark green powder that is soluble in water, ethanol, methanol, and DMSO.<sup>[1][4][7]</sup> The key chemical and physical properties are summarized in the table below.

| Property  | Value                                  | Source(s) |
|---|--|-----------|
| CAS Number  | 82864-57-1                             | [1][3][4] |
| Molecular Formula                                 | C47H52CuN14O6S3                        | [1][4]    |
| Molecular Weight                                  | 1068.75 g/mol                          | [1][3][4] |
| Appearance  | Dark blue, purple or dark green powder | [7]       |
| Solubility  | Water, Ethanol, Methanol, DMSO         | [1][4]    |
| Purity (Dye Content)                              | ≥ 80.0% to 90%                         | [3][4][7] |
| Maximum Absorption Wavelength (λ <sub>max</sub> ) | 601 - 609 nm                           |           |

## Synthesis Overview

**Astra Blue** is a copper phthalocyanine-based dye. The synthesis of the core copper phthalocyanine structure typically involves the reaction of phthalic anhydride or its derivatives with a nitrogen source, such as urea, in the presence of a copper salt (e.g., copper(I) chloride) and a catalyst like ammonium molybdate or boric acid at high temperatures.[1][3][7][8]

A patented production method for Basic Blue 140 outlines a process involving the sulfonation of copper phthalocyanine with chlorosulfonic acid, followed by a reaction with thionyl chloride.[9]

## Mechanism of Action in Staining

**Astra Blue**'s staining capability is attributed to its cationic nature, which allows it to form electrostatic interactions with anionic biomolecules.[10] It selectively binds to acidic polysaccharides, such as sulfated mucopolysaccharides found in cartilage and mast cell granules, and cellulose in plant cell walls.[1][2][5][6] The interaction is believed to involve the formation of salt bridges between the cationic dye molecules and the anionic groups (e.g., sulfate and carboxylate groups) of the polysaccharides.[10]

The specificity of staining can be modulated by factors such as pH and the presence of electrolytes.[3][6]

## Experimental Protocols

**Astra Blue** is frequently used in combination with other stains for differential visualization of tissues. Below are detailed protocols for some of its common applications.

### Astra Blue and Safranin O Staining for Plant Histology

This protocol is used to differentiate between lignified (staining red with Safranin O) and non-lignified (staining blue with **Astra Blue**) plant tissues.

Reagents:

- 1% Safranin O in 70% ethanol
- 1% **Astra Blue** in 70% ethanol
- 70% ethanol
- 96% ethanol
- Absolute ethanol
- Xylene
- Mounting medium

Procedure:

- Deparaffinize and rehydrate tissue sections to 70% ethanol.
- Stain with 1% Safranin O in 70% ethanol for 2 hours.
- Rinse with 70% ethanol.
- Counterstain with 1% **Astra Blue** in 70% ethanol for 10 minutes.
- Rinse with 96% ethanol.
- Dehydrate through absolute ethanol and clear with xylene.

- Mount with a suitable mounting medium.

## Simplified Method for Staining Mast Cells

This method provides selective staining of mast cell granules.[\[3\]](#)[\[6\]](#)

Reagents:

- **Astra Blue**
- 95% ethanol
- Magnesium chloride hexahydrate ( $\text{MgCl}_2 \cdot 6\text{H}_2\text{O}$ )
- Pararosaniline hydrochloride
- Concentrated hydrochloric acid (HCl)
- Acid fuchsin solution (counterstain)

Procedure:

- Prepare the **Astra Blue** staining solution by mixing it with an alcoholic solution of  $\text{MgCl}_2 \cdot 6\text{H}_2\text{O}$  and pararosaniline hydrochloride.
- Adjust the pH by adding concentrated HCl dropwise until the solution turns from purple to violet and then to blue.[\[3\]](#)[\[6\]](#)
- Bring paraffin-embedded tissue sections to 95% ethanol.
- Stain in the **Astra Blue** solution for 30-60 minutes.
- Rinse with an acid-ethanol solution to remove excess stain.
- Counterstain with acid fuchsin solution.
- Dehydrate, clear, and mount.

## Applications in Research

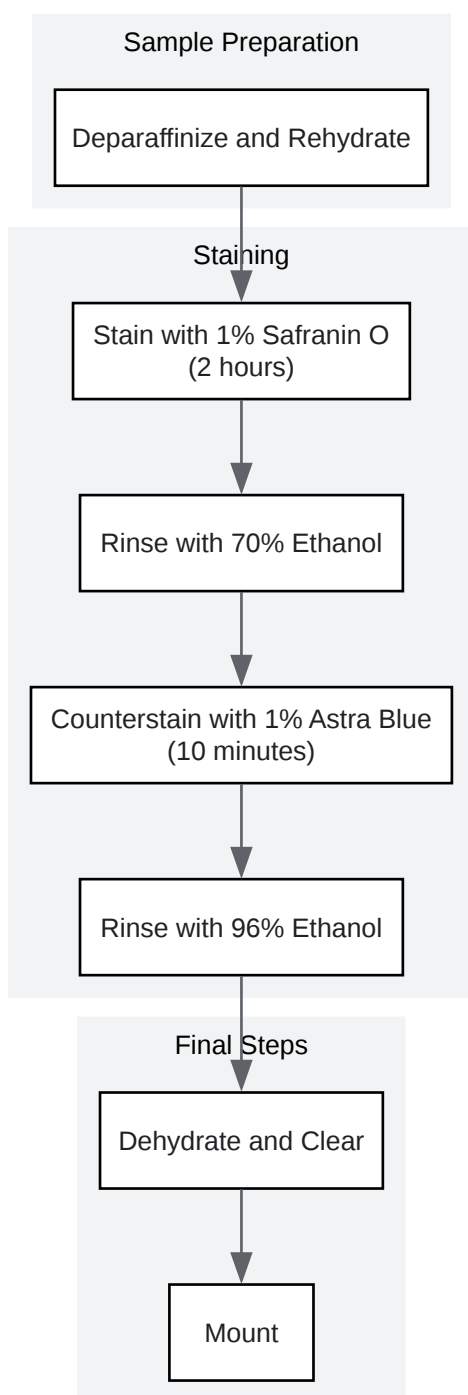
The primary application of **Astra Blue** is in qualitative and semi-quantitative histological and botanical studies. Its high specificity for polysaccharides makes it a valuable tool for:

- Cartilage and Connective Tissue Research: Visualizing the distribution and content of mucopolysaccharides.[\[1\]](#)
- Plant Biology: Differentiating between cellulose-rich and lignified cell walls.[\[5\]](#)
- Mast Cell Identification: Staining of mast cell granules for their enumeration and localization.  
[\[3\]](#)[\[6\]](#)

While **Astra Blue** is a well-established histological stain, there is limited information available in the public domain regarding its application in modulating cellular signaling pathways or its use in high-throughput screening for drug development. Its utility appears to be confined to its staining properties rather than as a bioactive molecule.

## Visualizations

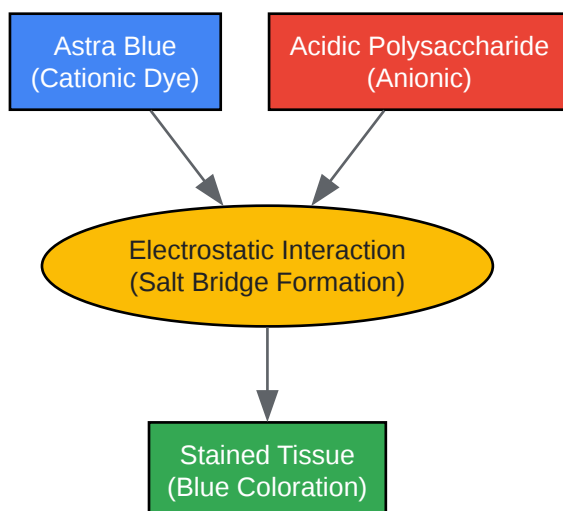
### Experimental Workflow: Astra Blue and Safranin O Staining



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Caption: Workflow for differential staining of plant tissues.

## Logical Relationship: Staining Mechanism



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- To cite this document: BenchChem. [An In-depth Technical Guide to Astra Blue (CAS Number: 82864-57-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13748956#astra-blue-cas-number-82864-57-1-information]

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